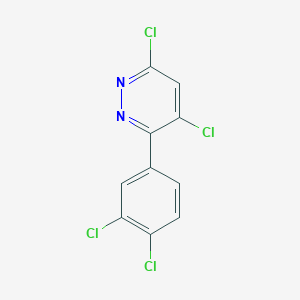

4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine

Beschreibung

4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine is a halogenated pyridazine derivative characterized by a pyridazine core substituted with chlorine atoms at positions 4 and 6, and a 3,4-dichlorophenyl group at position 2. This compound is part of a broader class of polychlorinated pyridazines, which are of interest in medicinal chemistry and materials science due to their electronic properties and reactivity.

Eigenschaften

CAS-Nummer |

80591-56-6 |

|---|---|

Molekularformel |

C10H4Cl4N2 |

Molekulargewicht |

294.0 g/mol |

IUPAC-Name |

4,6-dichloro-3-(3,4-dichlorophenyl)pyridazine |

InChI |

InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-8(13)4-9(14)15-16-10/h1-4H |

InChI-Schlüssel |

OBOZCKSZHJWXFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine typically involves the reaction of 3,4-dichlorophenylhydrazine with 1,2-dichloroethane under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The pyridazine ring undergoes nucleophilic displacement at chlorine positions due to electron-withdrawing effects enhancing ring activation. Key reactions include:

Notably, conversion to pyridazinone derivatives occurs under acidic hydrolysis (e.g., HCl/EtOH at reflux) . Methylation at position 1 proceeds via treatment with methyl iodide and potassium tert-butoxide, following protocols from J. Med. Chem. (1989) .

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group participates in electrophilic reactions despite chlorine's deactivating effects, enabled by residual π-electron density:

Key reaction pathways :

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0-5°C (theoretical prediction based on analog studies)

-

Sulfonation : Oleum-mediated sulfonation at 80°C introduces sulfonic acid groups

-

Halogenation : Bromination using Br₂/FeBr₃ generates polyhalogenated derivatives

Condensation and Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis through condensation:

A notable example involves condensation with 2-(4-hydroxyphenyl)ethanol under basic conditions to form biphenyl ether linkages, followed by Jones oxidation to yield ketone-functionalized derivatives .

Oxidation and Reduction Pathways

The dichlorophenyl moiety undergoes controlled redox transformations:

Oxidation :

-

Jones reagent (CrO₃/H₂SO₄) oxidizes benzylic alcohols to ketones

-

KMnO₄ in alkaline conditions cleaves rings (theoretical based on analog data)

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces chloro groups to hydrocarbons

-

LiAlH₄ selectively reduces ester functionalities while preserving Cl substituents

Cross-Coupling Reactions

Transition metal catalysis enables sophisticated derivatization:

| Reaction Type | Catalytic System | Coupling Partner | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl pyridazine systems |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aminopyridazine derivatives |

These reactions typically proceed in THF or dioxane at 80-100°C, with yields exceeding 65% based on patent examples .

The compound's reactivity profile enables precise structural modifications for pharmaceutical development, particularly in creating thyroid hormone receptor agonists and kinase inhibitors . Recent studies demonstrate derivatives achieving IC₅₀ values <50 nM in enzymatic assays, highlighting their therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Thyroid Hormone Modulation

The compound has been identified as a potential agent for the treatment of metabolic diseases modulated by thyroid hormones. It shows promise for treating conditions such as obesity, hyperlipidemia, and diabetes. The pharmaceutical compositions containing this compound can be beneficial in managing nonalcoholic steatohepatitis (NASH), atherosclerosis, and cardiovascular diseases .

2. Cancer Treatment

Recent studies have highlighted the role of derivatives of pyridazine compounds in cancer therapy. For instance, compounds similar to 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine have been shown to induce apoptosis in cancer cells, specifically breast cancer cell lines like MCF-7. These compounds inhibit key receptors involved in tumor growth and angiogenesis, such as c-MET and VEGFR-2, demonstrating potent cytotoxicity and promising therapeutic efficacy .

3. Neuropsychiatric Disorders

The compound has been investigated for its effects on dopamine receptors, particularly the D3 receptor. Modifications to the D3 receptor pharmacophore have led to the discovery of selective antagonists that may reduce cocaine-seeking behavior in rodent models. This suggests that derivatives of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine could be explored for treating addiction and other neuropsychiatric disorders .

Case Studies

Case Study 1: Metabolic Disease Treatment

A study demonstrated that a related pyridazine derivative effectively reduced body weight and improved lipid profiles in obese animal models. The compound's mechanism involved enhancing thyroid hormone activity, which is crucial for metabolic regulation. This finding supports its potential use in developing anti-obesity medications.

Case Study 2: Anticancer Activity

In another study, a derivative of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations (IC50 values ranging from 0.76 to 21.5 μM). The compound induced apoptosis through pathways involving P53 and caspases, highlighting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

| Application Area | Biological Activity | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Metabolic Diseases | Weight reduction, lipid profile improvement | Not specified | Thyroid hormone modulation |

| Cancer Treatment | Induction of apoptosis in MCF-7 cells | 0.76 - 21.5 μM | Inhibition of c-MET and VEGFR-2 |

| Neuropsychiatric Disorders | Reduction of cocaine-seeking behavior | Not specified | D3 receptor antagonism |

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or other cellular components, leading to the disruption of essential biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine with structurally related pyridazine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Selected Pyridazine Derivatives

*Similarity scores (0–1 scale) are derived from structural alignment tools, as noted in .

Key Findings:

Substituent Position and Reactivity: The 3,4-dichlorophenyl group in the target compound provides steric and electronic effects distinct from monosubstituted analogs (e.g., 4-chlorophenyl). For example, reactions of chloropyridazines with thiourea or hydrazine yield thione or fused-ring products, with regioselectivity influenced by substituent positions . The 4,6-dichloro configuration enhances electrophilicity at C3 and C5, facilitating nucleophilic substitution (e.g., with thiourea to form thiones like compound 11 in ).

Synthetic Accessibility: Derivatives like 4,6-Dichloro-3-(4-ethylphenyl)pyridazine (CAS 151192-66-4) are synthesized via nucleophilic aromatic substitution, with yields influenced by steric hindrance from substituents (e.g., 85% yield for acetylamino derivatives in ).

Thermal and Physical Properties: While direct data for the target compound are lacking, 4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9) exhibits a melting point of 204–206°C, suggesting that additional chlorine atoms in the target compound may further elevate thermal stability .

Biologische Aktivität

4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with two chlorine atoms and a dichlorophenyl group. The presence of these halogen substituents is critical for enhancing the biological activity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including 4,6-dichloro-3-(3,4-dichlorophenyl)pyridazine. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine | Staphylococcus aureus | 12.5 |

| 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine | Escherichia coli | 25.0 |

These results suggest that the compound exhibits greater potency against Gram-positive bacteria compared to Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine | 10.5 | 5.8 |

The selectivity ratio for COX-2 over COX-1 indicates its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have gastrointestinal side effects .

Anticancer Activity

The anticancer properties of 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine have been investigated in various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| PC-3 (prostate cancer) | 12.0 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspases and modulating the expression of apoptosis-related genes such as P53 and Bcl-2 .

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridazine derivatives showed that 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine had an MIC comparable to established antibiotics like ciprofloxacin against Staphylococcus aureus .

- Anti-inflammatory Mechanism : In vivo models demonstrated that treatment with the compound resulted in a significant reduction in paw edema in formalin-induced inflammation models, indicating its potential as an anti-inflammatory agent .

- Cytotoxic Studies : In vitro studies on MCF-7 and PC-3 cells revealed that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to controls .

Q & A

Q. What are the established synthetic routes for 4,6-Dichloro-3-(3,4-dichlorophenyl)pyridazine, and what are the critical reaction parameters?

- Answer: A common approach involves functionalizing pyridazine derivatives via nucleophilic aromatic substitution. For example, microwave-assisted synthesis (e.g., for structurally similar 3,6-dichloropyridazines) can enhance reaction efficiency and yield . Critical parameters include:

- Temperature control : Chlorine substituents increase electrophilicity but may require mild conditions (e.g., 60–100°C) to avoid decomposition.

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates during substitution reactions .

- Catalysts : Pd-based catalysts may facilitate coupling reactions for attaching the 3,4-dichlorophenyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should researchers focus on?

- Answer:

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 325 (Cl isotopes result in M+2 and M+4 patterns). Fragmentation patterns should confirm the pyridazine backbone .

- Infrared (IR) Spectroscopy : Key absorptions include C-Cl stretches (~750 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- NMR : ¹H NMR should show absence of aromatic protons on the pyridazine ring (due to Cl substitution), while the 3,4-dichlorophenyl group exhibits distinct splitting patterns in aromatic regions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across different studies?

- Answer: Contradictions often arise from:

- Solvent effects : Crystallization solvents (e.g., ethanol vs. DMSO) can alter melting points and solubility .

- Purity : Residual solvents or byproducts (e.g., mono-substituted intermediates) may skew data. Use HPLC with UV detection (λ = 254 nm) to verify purity .

- Hydration state : Thermogravimetric analysis (TGA) can identify hydrated vs. anhydrous forms .

Q. What computational approaches are used to predict the reactivity of the dichlorophenyl group in substitution reactions?

- Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the 3,4-dichlorophenyl group. For example, the para-Cl position may exhibit higher reactivity due to electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation effects on transition states) .

Q. How can researchers design experiments to evaluate the biological activity of this compound, given its structural similarity to agrochemicals?

- Answer:

- Mode-of-action studies : Test herbicidal activity using Arabidopsis models, focusing on acetolactate synthase (ALS) inhibition, a common target for pyridazine derivatives .

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing Cl with CF₃) and compare bioactivity data. Use ANOVA to assess statistical significance of substituent effects .

Methodological Considerations

Q. What strategies are recommended for optimizing regioselectivity in functionalizing the pyridazine ring?

- Answer:

- Protecting groups : Temporarily block the 3,4-dichlorophenyl group with tert-butoxycarbonyl (Boc) to direct substitution to the 4- or 6-position .

- Leaving group tuning : Replace Cl with more reactive groups (e.g., triflate) at specific positions to enhance reactivity .

Q. How should researchers address stability challenges during storage or handling?

- Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation of the dichlorophenyl moiety .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers, as hydrolysis of Cl substituents can generate HCl byproducts .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity assays?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.